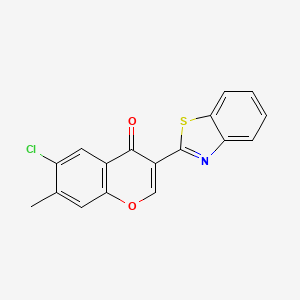

3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one is a heterocyclic compound featuring a benzopyran-4-one core substituted with a benzothiazole ring at position 3, a chlorine atom at position 6, and a methyl group at position 5. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.

Preparation Methods

The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. This reaction is often carried out in the presence of a catalyst such as piperidine in ethanol solvent . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to achieve higher yields and purity .

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study conducted by Nacher-Luis et al. demonstrated that similar structures can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Intrinsic pathway activation |

In a detailed case study, treatment with this compound resulted in a significant increase in sub-G1 phase cells in flow cytometry analysis, indicative of apoptosis.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Comparative analyses reveal its efficacy against Staphylococcus aureus and Escherichia coli. The presence of the benzothiazole moiety enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Neuropharmacological Effects

The piperazine ring structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is needed to elucidate these effects specifically for this compound.

Case Study: Anticancer Mechanism

In a recent study evaluating the anticancer efficacy of benzothiazole derivatives, it was found that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry was employed to analyze cell cycle distribution and apoptosis markers, revealing significant results:

- Apoptosis Induction : The compound promoted apoptosis in cancer cells.

- Cell Cycle Arrest : Notable cell cycle arrest was observed in treated cells.

Mechanism of Action

The mechanism by which 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one exerts its effects involves the interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .

Comparison with Similar Compounds

The following analysis compares 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one with structurally related compounds from the evidence, focusing on synthesis, physicochemical properties, and substituent effects.

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons

| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | Benzopyran-4-one | 3-(Benzothiazol-2-yl), 6-Cl, 7-Me | ~343.8* | Not reported |

| 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) | Pyran-2-one | 3-(Benzoylallyl), 4-OH, 6-Me | 296.3 | Not specified |

| 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) | Pyran-2-one | 3-(4-Methoxybenzoylallyl), 4-OH, 6-Me | 326.3 | 171 |

| 3-(2-Benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14b) | Pyran-2-one | 3-(Benzoylbutylaminopropyl), 4-OH, 6-Me | 385.5 | Not reported |

*Calculated based on formula C₁₇H₁₁ClN₂O₂S.

Key Observations:

Substituent Diversity : The target compound’s benzothiazole group distinguishes it from analogs with benzoyl or alkylamine substituents (e.g., 7a, 14b). Benzothiazole’s electron-withdrawing nature may enhance stability and π-π stacking interactions compared to benzoyl derivatives .

Chlorine and Methyl Effects : The 6-Cl and 7-Me substituents likely increase lipophilicity relative to compounds like 7b (4-OMe), which has a polar methoxy group. This could influence solubility and bioavailability .

Analysis:

- Yield Optimization: The high yields (45–81%) for amino-substituted analogs (14b, 14e) suggest that nucleophilic additions to α,β-unsaturated ketones (e.g., 7a) are efficient strategies for functionalization .

Physicochemical and Spectroscopic Data

Table 3: Spectroscopic Comparisons

Insights:

- The absence of data for the target compound necessitates extrapolation from analogs. For instance, the 6-Cl substituent would likely deshield nearby protons in ¹H NMR, as seen in dichlorobenzoyl derivatives like 7c (δ 6.3–7.4 ppm for aromatic protons) .

- The benzothiazole moiety may introduce distinct UV-Vis absorption bands (e.g., ~300–350 nm) compared to benzoyl derivatives .

Biological Activity

The compound 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one is a derivative of benzothiazole and benzopyran, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The information is derived from various research studies and articles to ensure a well-rounded understanding of its potential applications in medicinal chemistry.

Molecular Structure

- Molecular Formula : C17H10ClNO2S

- Molecular Weight : 327.785 g/mol

- CAS Number : 660852-11-9

| Property | Value |

|---|---|

| LogP | 5.0315 |

| PSA (Polar Surface Area) | 71.34 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

The compound has been shown to induce apoptosis and inhibit cell proliferation through several mechanisms:

- Cell Cycle Arrest : It promotes cell cycle arrest at specific phases, leading to reduced proliferation in cancer cells such as A431 and A549 .

- Signaling Pathway Inhibition : It inhibits key signaling pathways, including AKT and ERK, which are crucial for cancer cell survival and proliferation .

Case Studies

- Study on A431 and A549 Cell Lines :

- Cytotoxicity Assessment :

Anti-inflammatory Activity

The compound's ability to modulate inflammatory responses has been documented in various studies:

- Cytokine Modulation : It significantly lowers the expression levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

- Macrophage Activation : In vitro studies show that it can alter macrophage activation states, potentially reducing chronic inflammation associated with cancer progression .

Properties

CAS No. |

660852-11-9 |

|---|---|

Molecular Formula |

C17H10ClNO2S |

Molecular Weight |

327.8 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-6-chloro-7-methylchromen-4-one |

InChI |

InChI=1S/C17H10ClNO2S/c1-9-6-14-10(7-12(9)18)16(20)11(8-21-14)17-19-13-4-2-3-5-15(13)22-17/h2-8H,1H3 |

InChI Key |

AHVXUWODOAFBPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.